Sbe-|A-CD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

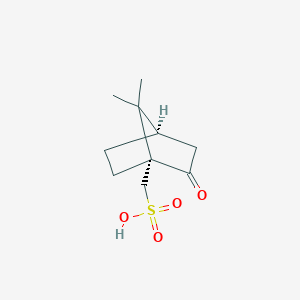

Sulfobutylether-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin. It is characterized by the presence of sulfobutyl ether groups attached to the hydroxyl groups of the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound, making it a valuable excipient in pharmaceutical formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfobutylether-β-cyclodextrin is synthesized by reacting β-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the nucleophilic attack of the hydroxyl groups of β-cyclodextrin on the butane sultone, resulting in the formation of sulfobutyl ether groups .

Industrial Production Methods

The industrial production of sulfobutylether-β-cyclodextrin typically involves the following steps:

Preparation of β-cyclodextrin solution: β-cyclodextrin is dissolved in an alkaline solution.

Addition of 1,4-butane sultone: 1,4-butane sultone is slowly added to the β-cyclodextrin solution under controlled temperature and stirring conditions.

Reaction completion: The reaction mixture is allowed to react for a specified period to ensure complete substitution.

Purification: The reaction mixture is purified to remove any unreacted starting materials and by-products.

Drying: The purified product is dried to obtain the final sulfobutylether-β-cyclodextrin powder.

Análisis De Reacciones Químicas

Types of Reactions

Sulfobutylether-β-cyclodextrin undergoes various chemical reactions, including:

Inclusion complex formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.

Substitution reactions: The sulfobutyl ether groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Reagents: 1,4-butane sultone, β-cyclodextrin, alkaline solution.

Conditions: Controlled temperature, stirring, and reaction time.

Major Products Formed

The major product formed is sulfobutylether-β-cyclodextrin with varying degrees of substitution, depending on the reaction conditions .

Aplicaciones Científicas De Investigación

Sulfobutylether-β-cyclodextrin has a wide range of scientific research applications, including:

Pharmaceuticals: It is used as an excipient to enhance the solubility and stability of poorly soluble drugs.

Drug delivery: It forms inclusion complexes with drugs, improving their bioavailability and therapeutic efficacy.

Biomedical applications: It is used in the formulation of nanoparticles and nanofibers for targeted drug delivery.

Analytical chemistry: It is used as a chiral selector in capillary electrophoresis and chromatography.

Mecanismo De Acción

Sulfobutylether-β-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic sulfobutyl ether groups enhance the solubility and stability of the complex. This mechanism improves the bioavailability and therapeutic efficacy of the encapsulated drugs .

Comparación Con Compuestos Similares

Similar Compounds

Hydroxypropyl-β-cyclodextrin: Another modified β-cyclodextrin used to enhance drug solubility and stability.

Methyl-β-cyclodextrin: A β-cyclodextrin derivative with methyl groups, used for similar applications.

Uniqueness

Sulfobutylether-β-cyclodextrin is unique due to its polyanionic nature, which provides superior solubilizing and stabilizing properties compared to other β-cyclodextrin derivatives. It is also non-nephrotoxic, making it safer for parenteral administration .

Propiedades

IUPAC Name |

disodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2/t16-,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQYVQYXCZODQW-XRONRANPSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84Na2O41S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-(2,2,2-trifluoroethyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B8072455.png)

dimethyl-](/img/structure/B8072471.png)